2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
“2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a related study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a related study, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can be greatly influenced by the substituents attached to the parent structure . In a related study, the synthesized molecules were evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]quinolines, have been shown to exhibit biological activity
Mode of Action
The mode of action of 2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have shown inhibitory activity in various biological assays .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
Future Directions
The future directions for the research on “2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” and related compounds could involve further exploration of their potential as anti-tubercular agents . Additionally, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Properties
IUPAC Name |
2-chloro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-2-11-25-19-15(12-13-7-3-6-10-17(13)22-19)18(24-25)23-20(26)14-8-4-5-9-16(14)21/h3-10,12H,2,11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOANJLSEUHQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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